1-methyl-5-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C18H20N4O4S and a molecular weight of 388.44 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, a piperazine moiety, and a sulfonyl group attached to a methylphenyl ring
Preparation Methods
. One common synthetic route involves the reaction of 4-methylphenylsulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-METHYL-5-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfinyl derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with biological targets, which can provide insights into disease mechanisms and lead to the development of new therapeutic agents . In medicine, it is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-METHYL-5-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways . The sulfonyl group is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The piperazine moiety can enhance the compound’s binding affinity to certain targets, while the pyrazole ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-METHYL-5-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID include other sulfonyl-containing pyrazole derivatives and piperazine-based compounds . These compounds share structural similarities but may differ in their specific functional groups and overall reactivity . For example, 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole are related compounds that also contain sulfonyl groups but differ in their core structures . The uniqueness of 1-METHYL-5-({4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combination of the pyrazole ring, piperazine moiety, and sulfonyl group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-methyl-5-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O5S/c1-12-3-5-13(6-4-12)27(25,26)21-9-7-20(8-10-21)16(22)15-14(17(23)24)11-18-19(15)2/h3-6,11H,7-10H2,1-2H3,(H,23,24) |
InChI Key |
RDMBOCJWSIPUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
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